Urea, N,N''-(phenylmethylene)bis-
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Overview
Description
Urea, N,N’'-(phenylmethylene)bis-: is a chemical compound known for its unique structure and properties It is a derivative of urea, where the hydrogen atoms are replaced by phenylmethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N’'-(phenylmethylene)bis- typically involves the reaction of benzaldehyde with urea under specific conditions. One common method is the condensation reaction, where benzaldehyde reacts with urea in the presence of a catalyst, such as hydrochloric acid, to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Urea, N,N’'-(phenylmethylene)bis- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Urea, N,N’'-(phenylmethylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines.
Substitution: The phenylmethylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amines .
Scientific Research Applications
Chemistry: Urea, N,N’'-(phenylmethylene)bis- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an anion transporter. It has shown promise in facilitating the transport of anions across lipid bilayers, which is crucial for maintaining cellular functions .
Medicine: Research is ongoing to explore the potential of Urea, N,N’'-(phenylmethylene)bis- in drug development. Its ability to form stable complexes with anions makes it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of Urea, N,N’'-(phenylmethylene)bis- involves its ability to form hydrogen bonds with anions. This interaction facilitates the transport of anions across lipid bilayers, which is essential for various biological processes . The compound’s structure allows it to interact with specific molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Urea: The parent compound, which lacks the phenylmethylene groups.
Thiourea: Similar in structure but contains sulfur instead of oxygen.
N,N’'-(phenylmethylene)bis-thiourea: A derivative where sulfur replaces oxygen in the urea structure.
Uniqueness: Its structure allows for specific interactions that are not observed with other similar compounds .
Properties
CAS No. |
23865-30-7 |
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Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
[(carbamoylamino)-phenylmethyl]urea |
InChI |
InChI=1S/C9H12N4O2/c10-8(14)12-7(13-9(11)15)6-4-2-1-3-5-6/h1-5,7H,(H3,10,12,14)(H3,11,13,15) |
InChI Key |
SMJOFQSSPKFHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC(=O)N)NC(=O)N |
Origin of Product |
United States |
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